3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide
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Overview
Description
3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide is a compound belonging to the class of hydrogenated benzazepines. Benzazepines are heterocyclic compounds that have shown significant biological activity and potential therapeutic applications
Preparation Methods
The synthesis of 3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide involves several steps. One common method starts with the commercially available 3-phenylpropan-1-amine. This compound undergoes acylation with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine ring
Chemical Reactions Analysis
3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce ketones or aldehydes to alcohols.
Scientific Research Applications
3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide involves its interaction with specific molecular targets and pathways. Benzazepine derivatives are known to interact with various receptors and enzymes in the body, leading to their therapeutic effects. For example, some benzazepines act as sodium channel blockers or inhibitors of squalene synthase, which can be beneficial in treating hyperlipidemia .
Comparison with Similar Compounds
3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide can be compared with other similar compounds, such as:
2-Benzazepines: Similar to 1-benzazepines, these compounds have different attachment points for the benzene ring, resulting in unique characteristics.
Other Benzazepine Derivatives: Various benzazepine derivatives have been studied for their potential therapeutic applications, and each derivative may have distinct properties and uses.
Properties
CAS No. |
143620-23-9 |
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Molecular Formula |
C13H20BrNO |
Molecular Weight |
286.21 g/mol |
IUPAC Name |
3-propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide |
InChI |
InChI=1S/C13H19NO.BrH/c1-2-8-14-9-6-11-4-3-5-13(15)12(11)7-10-14;/h3-5,15H,2,6-10H2,1H3;1H |
InChI Key |
HMFPXIJLZIVPCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(CC1)C(=CC=C2)O.Br |
Origin of Product |
United States |
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